Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester
Overview
Description
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester is a compound with the molecular weight of 234.21 . It is used as an organic synthesis and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) . This indicates the presence of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms in the molecule .Chemical Reactions Analysis
The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .Physical And Chemical Properties Analysis
The compound is a light brown powder . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
Fluorescent Probes for Biological Imaging
This compound has been identified as a strategic molecule for optical applications due to its tunable photophysical properties. It can serve as a fluorescent probe for studying the dynamics of intracellular processes. The presence of electron-donating groups (EDGs) at specific positions on the fused ring improves both absorption and emission behaviors, making it suitable for bioimaging applications .
Chemosensors
The heterocyclic nature of this compound, with its potential chelating agents, allows it to act as a chemosensor. Its structural diversity and heteroatoms make it an excellent candidate for sensing ions or molecules, which is crucial in environmental monitoring and diagnostics .
Organic Light-Emitting Devices (OLEDs)
Due to its solid-state emission intensities, Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester can be used in the development of OLEDs. The compound’s ability to emit light upon electrical excitation makes it a valuable component in the manufacturing of display and lighting technologies .
Photostability Studies
The compound exhibits good photobleaching performance, which is essential for long-term imaging and sensing applications. Its photostability under continuous excitation makes it a reliable fluorophore for scientific studies that require prolonged observation periods .
Synthetic Methodology Research
Researchers have highlighted the simpler and greener synthetic methodology of this compound compared to other fluorophores. This makes it an important subject for research in synthetic chemistry, aiming to develop more sustainable and efficient production processes .
Pharmaceutical Applications
The structural framework of Pyrazolo[1,5-a]pyridine derivatives has been explored for their pharmacological potential. These compounds have been accessed through concise synthetic routes and evaluated for their activity against various biological targets, indicating their relevance in drug discovery .
Fungal Strain Inhibition
Derivatives of this compound have been synthesized and evaluated against fungal strains. Their inhibitory activity against enzymes like succinate dehydrogenase suggests potential applications in antifungal research and treatment .
Material Science
The compound’s properties make it a candidate for material science research, particularly in the development of new materials with specific optical or electronic characteristics. Its molecular structure allows for modifications that can lead to innovative materials with desired properties .
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They were used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, kinase p38 inhibitors . Therefore, the future directions of this compound could involve further exploration of its potential in drug design and synthesis.
properties
IUPAC Name |
3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIKGZFYPGQUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184954 | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester | |
CAS RN |
1427195-44-5 | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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